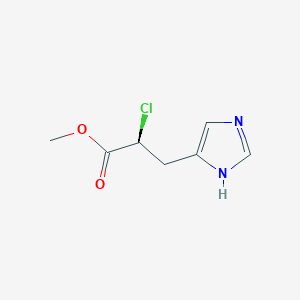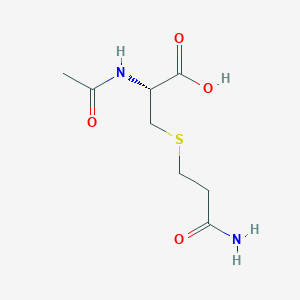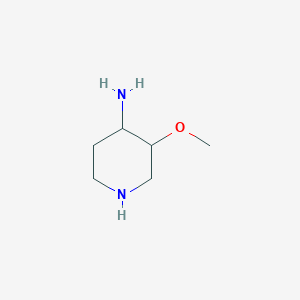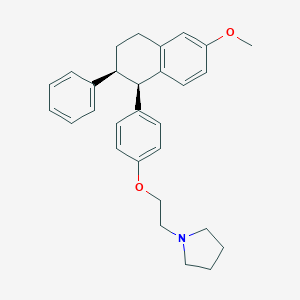
5-(3-Chloropropyl)-3-methylisoxazole
Overview
Description
5-(3-Chloropropyl)-3-methylisoxazole (5-CP-3-MI) is an organic compound that is used in various scientific research applications. It is a colorless liquid with a boiling point of 115°C and a melting point of -36°C. It is soluble in water, ethanol, and other organic solvents. 5-CP-3-MI is a versatile compound that has been used in a variety of scientific research applications, including biochemical and physiological studies.
Scientific Research Applications
Controlled-Release Formulations
- 3-(2-Hydroxyethoxy)-5-methylisoxazole, a derivative, has been used in the development of controlled-release formulations for fungicides. This compound showed potential in releasing active agents in a controlled manner, which is useful in agricultural applications (Tai, Liu, Yongjia, & Si, 2002).
Neuroprotective and Antiproliferative Properties
- Novel 5-N,N-disubstituted-5-amino-3-(2-oxopropyl)-1,2,4-thiadiazoles, synthesized from 3-isothiocyanato-5-methylisoxazole, were evaluated for neuroprotective and antiproliferative properties. These compounds did not inhibit calcium ions uptake in synaptosomes but showed selectivity to cancer cells, presenting a new direction for antitumor studies (Proshin et al., 2019).
Antibacterial and Mosquito Larvicidal Activity
- A series of 1-aryl-4-methyl-3,6-bis-(5-methylisoxazol-3-yl)-2-thioxo-2,3,6,10b-tetrahydro-1H-pyrimido[5,4-c]quinolin-5-ones showed significant antibacterial and antifungal activity, as well as mosquito larvicidal activity. This suggests potential applications in pest control and microbial resistance management (Rajanarendar et al., 2010).
Immunomodulating Action
- 5-Amino-3-methylisoxazole-4-carboxylic acid amides were found to have varying immunological activities. This indicates the potential of these compounds in developing treatments that modulate immune responses (Ryng et al., 1999).
Synthesis and Structural Analysis
- Various studies have focused on the synthesis and structural analysis of derivatives of 5-methylisoxazole. These studies contribute to understanding the chemical properties and potential applications of these compounds in different domains, including pharmaceuticals and materials science (Jezierska et al., 2003).
Biodegradation and Environmental Impact
- Research on the biodegradation of 5-methylisoxazole derivatives in bacteria has implications for environmental management, particularly in addressing pollution from pharmaceutical compounds (Mulla et al., 2018).
properties
IUPAC Name |
5-(3-chloropropyl)-3-methyl-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClNO/c1-6-5-7(10-9-6)3-2-4-8/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKCCXMQDJNSMOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00435575 | |
| Record name | 5-(3-Chloropropyl)-3-methylisoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00435575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
130800-76-9 | |
| Record name | 5-(3-Chloropropyl)-3-methylisoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00435575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![3-Methoxy-5H-dibenzo[a,d][7]annulen-5-one](/img/structure/B133818.png)

![1-[Dideuterio-(2,6-difluorophenyl)methyl]triazole-4-carboxamide](/img/structure/B133821.png)

![1(3H)-Isobenzofuranone, 3-[(4-methoxyphenyl)methyl]-](/img/structure/B133826.png)
